5-Oxozaleplon

GABAA receptor modulation pharmacological activity metabolite profiling

5-Oxozaleplon (CAS 159225-99-7) is the primary oxidative metabolite of the pyrazolopyrimidine hypnotic zaleplon, formed predominantly via hepatic aldehyde oxidase. With molecular formula C₁₇H₁₅N₅O₂ and molecular weight 321.33 g/mol, it is classified as a pharmacologically inactive metabolite and a known impurity in zaleplon drug substance.

Molecular Formula C17H15N5O2
Molecular Weight 321.33 g/mol
CAS No. 159225-99-7
Cat. No. B116385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxozaleplon
CAS159225-99-7
SynonymsN-[3-(3-Cyano-4,5-dihydro-5-oxopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethyl-acetamide;  Pyrazolo[1,5-a]pyrimidine, Acetamide Deriv.;  CL 345905
Molecular FormulaC17H15N5O2
Molecular Weight321.33 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC(=C1)C2=CC(=O)N=C3N2NC=C3C#N)C(=O)C
InChIInChI=1S/C17H15N5O2/c1-3-21(11(2)23)14-6-4-5-12(7-14)15-8-16(24)20-17-13(9-18)10-19-22(15)17/h4-8,10H,3H2,1-2H3,(H,20,24)
InChIKeyJWVZREIWNLDSMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxozaleplon (CAS 159225-99-7) for Pharmaceutical Reference Standards and Metabolite Research: A Procurement-Focused Overview


5-Oxozaleplon (CAS 159225-99-7) is the primary oxidative metabolite of the pyrazolopyrimidine hypnotic zaleplon, formed predominantly via hepatic aldehyde oxidase [1]. With molecular formula C₁₇H₁₅N₅O₂ and molecular weight 321.33 g/mol, it is classified as a pharmacologically inactive metabolite and a known impurity in zaleplon drug substance [2]. Its procurement value lies in its use as a certified reference standard for impurity profiling, forensic toxicology, and metabolite identification in pharmacokinetic studies.

Why 5-Oxozaleplon Cannot Be Interchanged with Zaleplon or Other Metabolites in Analytical and Research Applications


5-Oxozaleplon is pharmacologically inactive [1], distinguishing it from the parent drug zaleplon, which potentiates GABAₐ receptor Cl⁻ currents with nanomolar potency at α1β2γ2 subtypes [2]. In contrast, N-desethylzaleplon retains pharmacological activity. This functional divergence means substituting 5-oxozaleplon with zaleplon or desethylzaleplon in an assay designed for inactive metabolite quantification would yield fundamentally misleading results. Moreover, 5-oxozaleplon exhibits 10-fold lower fluorescence under CE-LIF conditions compared to zaleplon and N-desethylzaleplon [3], directly impacting analytical detection sensitivity. These differences are not interchangeable.

Quantitative Differential Evidence for 5-Oxozaleplon Versus Closest Analogs: A Procurement Decision Guide


Pharmacological Inactivity of 5-Oxozaleplon Versus Parent Compound Zaleplon

5-Oxozaleplon has been consistently characterized as a pharmacologically inactive metabolite [1], in stark contrast to zaleplon, which potentiates GABA-evoked Cl⁻ currents at human recombinant α1β2γ2 receptors with an EC₅₀ of 290 nM and maximal potentiation of 113±5% [2]. The parent drug zaleplon also shows functional activity at α2β3γ2 (EC₅₀ 1,630 nM) and α3β3γ2 (EC₅₀ >1,000 nM) receptors [3]. This complete loss of GABAA receptor modulatory activity upon 5-oxidation is a critical differentiating feature for research and reference standard procurement.

GABAA receptor modulation pharmacological activity metabolite profiling sedative-hypnotic

10-Fold Difference in CE-LIF Fluorescence Intensity Between 5-Oxozaleplon and Zaleplon

Under capillary electrophoresis with laser-induced fluorescence (CE-LIF) detection, 5-oxozaleplon and its 5-oxo-N-deethylated congener fluoresced tenfold lower than the unchanged drug zaleplon and its N-deethylated metabolite [1]. This is attributed to the lactam tautomer structure of the 5-oxo metabolites compared to the lactim form. Critically, the glucuronide of 5-oxozaleplon showed high fluorescence due to its lactim structure [1], demonstrating that the 5-oxo substitution itself is directly responsible for the dramatic signal reduction.

analytical detection capillary electrophoresis fluorescence spectroscopy tautomerism

5-Oxozaleplon Represents ~97% of Total Zaleplon Metabolites Excreted in Human Urine

In human urine, 5-oxozaleplon accounts for approximately 97% of the total amount of zaleplon metabolites detected [1]. This is in contrast to other hypnotic drugs such as zopiclone, where the N-oxide metabolite accounts for 86%, and clobazam, where the parent drug accounts for 61% [1]. The dominance of 5-oxozaleplon as the urinary elimination product is further supported by data showing less than 1% of an oral zaleplon dose is excreted unchanged [2]. The formation of 5-oxozaleplon from zaleplon by human liver cytosol showed a Kₘ of 93 ± 18 µM and Vₘₐₓ of 317 ± 241 pmol/min/mg protein, with 33-fold inter-individual variability across 16 human liver cytosol preparations [3].

drug metabolism aldehyde oxidase urinary excretion forensic toxicology

Enzymatic Pathway Differentiation: 5-Oxozaleplon Formation Is Aldehyde Oxidase-Dependent, Not CYP450-Mediated

The formation of 5-oxozaleplon from zaleplon is exclusively catalyzed by hepatic cytosolic aldehyde oxidase, confirmed by (i) lack of NADPH requirement, (ii) incorporation of oxygen from H₂¹⁸O (not molecular oxygen), and (iii) sensitivity to aldehyde oxidase inhibitors chlorpromazine (Kᵢ = 2.3 µM) and promethazine (Kᵢ = 1.9 µM) [1]. In contrast, N-desethylzaleplon formation is NADPH-dependent and mediated by multiple CYP450 isoforms (3A, 2C, 2D subfamilies) [2]. This bifurcated metabolic pathway means that CYP450 inhibitors or genetic polymorphisms affect desethylzaleplon levels but not 5-oxozaleplon formation, and vice versa for aldehyde oxidase inhibitors like raloxifene [3].

aldehyde oxidase CYP450 drug-drug interaction species differences

Species-Dependent Metabolic Fate: 5-Oxozaleplon Is the Major Pathway in Primates (Monkey, Human) but a Minor Pathway in Rats

In monkey hepatic S-9 fractions, zaleplon was transformed into 5-oxozaleplon at a much higher rate than N-desethylzaleplon formation, with N-desethylzaleplon formed at a rate almost equal to that in rat S-9 [1]. In contrast, in rat S-9, N-desethylzaleplon was the major and 5-oxozaleplon a very minor metabolite [1]. This mirrors the human metabolic profile where aldehyde oxidase predominates and 5-oxozaleplon is the major metabolite [2]. Among mouse strains, 5-oxozaleplon formation varied 2.3-fold between the highest (C57BL/6J) and lowest (DBA/2J) activity strains [3], and among individual humans, a 10-fold range in 5-oxozaleplon-forming activity was observed [3].

species differences aldehyde oxidase expression preclinical toxicology translational research

Validated Application Scenarios for 5-Oxozaleplon (CAS 159225-99-7) Procurement


Pharmaceutical Impurity Profiling and Quality Control of Zaleplon Drug Substance

5-Oxozaleplon is a known impurity in zaleplon bulk drug, detected by reverse-phase HPLC at levels below 0.1% alongside seven other characterized impurities [1]. Regulatory guidelines mandate impurity profiling for marketing authorization, and procurement of a certified 5-oxozaleplon reference standard (≥95% purity) enables accurate quantification and method validation in stability-indicating HPLC assays. The compound's 10-fold lower fluorescence relative to zaleplon [2] requires separate calibration curves for reliable quantification.

Forensic Toxicology Confirmation of Zaleplon Exposure via Urinary Biomarker Analysis

Since 5-oxozaleplon constitutes ~97% of total zaleplon metabolites in urine and the parent drug is undetectable by CE-LIF [2], forensic laboratories require 5-oxozaleplon reference material as the primary analytical standard for confirming zaleplon exposure. LC-MS and UPLC-TQ/MS methods have been validated for simultaneous quantification of zaleplon, 5-oxozaleplon, and desethylzaleplon in whole blood with detection limits of 0.05 ng/mL [3].

Drug-Drug Interaction Studies Targeting Aldehyde Oxidase Activity

5-Oxozaleplon formation from zaleplon serves as a probe reaction for aldehyde oxidase activity in human liver cytosol (Kₘ = 93 µM, Vₘₐₓ = 317 pmol/min/mg protein) [4]. The reaction is specifically inhibited by chlorpromazine (Kᵢ = 2.3 µM), promethazine (Kᵢ = 1.9 µM) [4], and raloxifene [5]. Procurement of 5-oxozaleplon as an authentic metabolite standard enables LC-MS/MS quantification of aldehyde oxidase activity in drug interaction screening panels, independent of CYP450-mediated pathways.

Pharmacokinetic Bridging Studies Between Preclinical Species and Humans

The marked species difference in zaleplon metabolism—with 5-oxozaleplon as a major metabolite in humans and monkeys but a very minor metabolite in rats [6]—necessitates species-specific metabolite quantification in translational PK studies. 5-Oxozaleplon reference material is required to establish accurate plasma and urine concentration-time profiles in chimeric mouse models with humanized liver [7], enabling extrapolation of preclinical metabolism data to human pharmacokinetic predictions.

Quote Request

Request a Quote for 5-Oxozaleplon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.